molecular formula C9H7F3OS B066393 Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-2-(methylthio)-(9CI) CAS No. 192862-12-7

Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-2-(methylthio)-(9CI)

Cat. No.: B066393
CAS No.: 192862-12-7
M. Wt: 220.21 g/mol
InChI Key: PIMOSMGCEZXNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-2-(methylthio)-(9CI), also known as Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-2-(methylthio)-(9CI), is a useful research compound. Its molecular formula is C9H7F3OS and its molecular weight is 220.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-2-(methylthio)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-2-(methylthio)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

192862-12-7

Molecular Formula

C9H7F3OS

Molecular Weight

220.21 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-fluoro-2-methylsulfanylethanone

InChI

InChI=1S/C9H7F3OS/c1-14-9(12)8(13)6-3-2-5(10)4-7(6)11/h2-4,9H,1H3

InChI Key

PIMOSMGCEZXNKN-UHFFFAOYSA-N

SMILES

CSC(C(=O)C1=C(C=C(C=C1)F)F)F

Canonical SMILES

CSC(C(=O)C1=C(C=C(C=C1)F)F)F

Synonyms

Ethanone, 1-(2,4-difluorophenyl)-2-fluoro-2-(methylthio)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 20 ml solution of 0.5 g (2.5 mmol) of 2',4'-difluoro-2-(methylthio)acetophenone [Compound (2a-1)] in 1,2-dichloroethane, 1.1 g (3.8 mmol) of N-fluoro-2,4,6-trimethylpyridinium triflate ("Onoda Florinate FP-T300", trade name; product of Chichibu Onoda Co., Ltd.) were added at room temperature, followed by stirring at the same temperature for 12 hours. The reaction mixture was added to n-hexane. The insoluble matter so precipitated was filtered off. The insoluble matter was then washed with ethyl ether, followed by combination with the hexane layer. The layers so combined were washed successively with water and saturated saline, followed by drying over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure, whereby 0.50 g of the title Compound (2b-1) was obtained in the form of a light yellow oil (yield: 91.7%).
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
91.7%

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